4-(Dimethylamino)-2,3,5-trifluorobenzoic acid
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Overview
Description
4-(Dimethylamino)-2,3,5-trifluorobenzoic acid is an organic compound characterized by the presence of a dimethylamino group and three fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing such compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2,3,5-trifluorobenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, molecular oxygen, catalysts like 4-N,N-dimethylaminopyridine.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
4-(Dimethylamino)-2,3,5-trifluorobenzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,3,5-trifluorobenzoic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and stability . These interactions can influence various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
2,3,5-Trifluorobenzoic acid: Lacks the dimethylamino group, reducing its potential for hydrogen bonding and electrostatic interactions.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzoic acid core, leading to different reactivity and applications.
Uniqueness
4-(Dimethylamino)-2,3,5-trifluorobenzoic acid is unique due to the combination of the dimethylamino group and three fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
4-(dimethylamino)-2,3,5-trifluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-13(2)8-5(10)3-4(9(14)15)6(11)7(8)12/h3H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZKWNIHYGTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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